molecular formula C12H12N2O3S2 B15305507 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid

3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid

Cat. No.: B15305507
M. Wt: 296.4 g/mol
InChI Key: GAUQSUDLUOOMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acetamidopropanoic acid derivative under specific conditions. For instance, the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzothiazole in the presence of L-proline as a catalyst is one such method . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with oxygen and nitrogen nucleophiles can lead to the displacement of the 1,3-benzothiazol-2-ylsulfanyl group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticonvulsant agent, with studies indicating its ability to interact with molecular targets such as GABA receptors and sodium channels . Additionally, it has been investigated for its antimicrobial and anti-tubercular properties . In the industry, derivatives of this compound are used in the development of new materials and as intermediates in organic synthesis.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-Benzothiazol-2-ylsulfanyl)-2-acetamidopropanoic acid include other benzothiazole derivatives such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetamidopropanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUQSUDLUOOMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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